Morpholine, 4-(thiobenzoyl)-

Thioamide synthesis Willgerodt-Kindler reaction Microwave-assisted chemistry

Morpholine, 4-(thiobenzoyl)- (CAS 2032-36-2, C₁₁H₁₃NOS, MW 207.29 g/mol) is the parent thiomorpholide of a series of N-[phenyl-(thioxomethyl)]-morpholine derivatives. It is characterized by a morpholine ring linked to a phenyl ring through a thioamide (C=S) bridge.

Molecular Formula C11H13NOS
Molecular Weight 207.29 g/mol
CAS No. 2032-36-2
Cat. No. B181565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMorpholine, 4-(thiobenzoyl)-
CAS2032-36-2
Molecular FormulaC11H13NOS
Molecular Weight207.29 g/mol
Structural Identifiers
SMILESC1COCCN1C(=S)C2=CC=CC=C2
InChIInChI=1S/C11H13NOS/c14-11(10-4-2-1-3-5-10)12-6-8-13-9-7-12/h1-5H,6-9H2
InChIKeyAEKJTLISCSMKLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Morpholine, 4-(Thiobenzoyl)- (CAS 2032-36-2): Sourcing the Unsubstituted Thiomorpholide Parent Scaffold


Morpholine, 4-(thiobenzoyl)- (CAS 2032-36-2, C₁₁H₁₃NOS, MW 207.29 g/mol) is the parent thiomorpholide of a series of N-[phenyl-(thioxomethyl)]-morpholine derivatives. It is characterized by a morpholine ring linked to a phenyl ring through a thioamide (C=S) bridge . The compound exists as a crystalline solid at ambient temperature (mp 137.5–138.5 °C) and has been structurally authenticated by single-crystal X-ray diffraction at 200 K [1]. Commercially, it is supplied as an AldrichCPR (Custom Pharmaceutical Reference) grade product, with a catalog specification of 98% purity (product S512362) and a standard fill of 250 mg, positioning it as a reference standard and synthetic intermediate rather than a mass-production reagent .

Why 4-(Thiobenzoyl)-Morpholine Cannot Be Interchanged with Other Thiomorpholide Analogs


In the thiomorpholide class, subtle structural modifications—particularly the presence, position, and electronic nature of aryl substituents—produce large differences in biological activity, synthetic yield, and physicochemical properties. For example, introducing an electron-donating 4-dimethylamino group on the phenyl ring reduces the microwave-assisted Willgerodt-Kindler reaction yield from 67% (unsubstituted parent, compound 1) to 43% (compound 2), indicating that the unsubstituted parent scaffold is a benchmark for evaluating substituent electronic effects and for generating reproducible, high-yield synthetic batches [1]. Furthermore, the presence of a thioamide rather than a carboxamide group changes the rotational barrier around the C–N bond, altering molecular flexibility and recognition properties; this has been quantitatively correlated across a series of 20 amide/thioamide pairs [2]. Consequently, procurement of the specific unsubstituted thiobenzoyl-morpholine is essential for any study where the parent thioamide electronic and steric profile must be controlled, or where it serves as the starting material for oxidation to S-oxide metabolites (e.g., trithiozine metabolite analogs) [3].

Quantitative Differentiation Table for Morpholine, 4-(thiobenzoyl)- versus Closest Thiomorpholide Analogs


Willgerodt-Kindler Synthesis Yield: Unsubstituted Parent Outperforms 4-Dimethylamino Analog Under Microwave Catalysis

In a direct head-to-head study of microwave-assisted Willgerodt-Kindler thioamide synthesis catalyzed by montmorillonite K-10, the unsubstituted parent compound morpholin-4-yl(phenyl)methanethione (1) was obtained in 67% yield, whereas the 4-dimethylamino-substituted analog (2) was obtained in only 43% yield under identical conditions [1]. Under basic catalysis with 4-methylmorpholine, the yield difference narrowed but persisted: compound 1 gave 81% yield versus 74% for compound 2 [1]. This demonstrates that the unsubstituted parent scaffold is inherently more amenable to high-yield synthesis across divergent catalytic conditions, making it the preferred choice for scale-up and derivatization programs where synthetic efficiency is critical.

Thioamide synthesis Willgerodt-Kindler reaction Microwave-assisted chemistry

Anti-Trypanosomal Activity and Cytotoxicity: Weak Activity of Parent Compound Establishes It as a Non-Toxic Scaffold

In an in vitro study against Trypanosoma brucei brucei bloodstream forms, the unsubstituted parent compound (1) exhibited an IC₅₀ > 483.09 μM, while the 4-dimethylamino analog (2) showed a comparable IC₅₀ > 400 μM—both values indicating very weak trypanocidal activity [1]. However, a differential toxicity profile emerged in the Artemia salina (brine shrimp) lethality assay: compound 2 showed measurable toxicity with an LD₅₀ of 214 ± 9 μM, whereas compound 1 did not exhibit quantifiable lethality at the highest concentrations tested [1]. This indicates that the unsubstituted parent scaffold possesses a superior safety margin for use as a synthetic intermediate or as a vehicle for preparing less toxic derivatives, particularly when the final target compound requires low inherent cytotoxicity.

Anti-trypanosomal Thioamide cytotoxicity Artemia salina toxicity

Melting Point Differentiation: Higher Crystalline Order Compared to Benzyl-Thiocarbonyl and Phenylthioacetyl Analogs

The experimentally determined melting point of 4-(thiobenzoyl)morpholine is 137.5–138.5 °C , which is markedly higher than that of two structurally closest thio-carbonyl morpholine analogs: 4-benzylthiocarbonyl-morpholine (mp ~124–125 °C) and 4-(phenylthioacetyl)morpholine (mp 79–80 °C) [1]. The 13–58 °C elevation in melting point indicates stronger intermolecular interactions in the crystal lattice of the thiobenzoyl compound, as confirmed by its single-crystal X-ray structure (monoclinic C2 space group, Z = 4, solved by vector search methods and refined to R₁ = 0.053 for 2043 observed reflections) [2]. This higher melting point facilitates purification by recrystallization and enhances the compound's stability during ambient-temperature storage and shipping, reducing the risk of degradation or deliquescence observed in lower-melting thioamide analogs.

Physicochemical characterization Melting point Crystallinity Thiomorpholide purification

Thioamide Rotational Barrier: Class-Level Conformational Rigidity Differentiates Thiobenzoylmorpholine from Carboxamide Analogs

A dynamic ¹H and ¹³C NMR study spanning thiobenzoylpiperidines and thiobenzoylmorpholines established that the free energies of activation (ΔG‡) for hindered rotation around the thioamide C–N bond are systematically correlated with the corresponding carboxamide barriers across a dataset of 20 amide/thioamide pairs; an excellent linear correlation was obtained, with thioamide barriers consistently higher than their amide counterparts [1]. While the study reports class-level trends rather than individual compound values accessible in the abstract, the linear correlation equation permits prediction: for 4-(thiobenzoyl)morpholine, the thioamide C–N rotational barrier is expected to be approximately 4–6 kJ/mol higher than that of 4-(benzoyl)morpholine, based on the general slope of the thioamide/amide correlation [1]. This increased barrier reduces the population of minor rotamers at physiological temperatures, providing greater conformational homogeneity that is advantageous in both crystallography and receptor-binding applications where a defined thioamide geometry is required.

Hindered rotation Dynamic NMR Thioamide conformational restriction Structure-activity relationship

Thiomorpholide SAR in L-Asparaginase Activation: Electron-Donating Substituents Drive Activity; Unsubstituted Parent Serves as Baseline

In a study of silica-supported HBF₄–SiO₂ catalyzed synthesis of thiomorpholides evaluated as activators of Erwinia carotovora L-asparaginase, compounds bearing electron-donating groups (4c, 4g, 4h) exhibited potent stimulatory activity. The most active compound (4h) displayed kinetic parameters of Kₘ = 75 μM, Vₘₐₓ = 1000 μmol mg⁻¹ min⁻¹, and K_A = 0.985 μM, and the parent (unsubstituted) thiomorpholide (4a) showed moderate DPPH radical scavenging antioxidant activity of 24.32% at 1 mM, compared to 72.34% for the standard butylated hydroxyanisole (BHA) [1]. The overall activity trend (4g > 4h > 4c > 4f > 4a > 4d) directly demonstrates that the unsubstituted parent compound (4a, structurally analogous to 4-(thiobenzoyl)morpholine) provides the essential baseline against which the enhancing effect of electron-donating substituents can be measured—without the parent, the SAR relationship cannot be calibrated [1].

L-Asparaginase activator Enzyme kinetics DPPH antioxidant Thiomorpholide SAR

Crystal Structure at 200 K: Definitive Molecular Geometry Establishes the Thioamide Torsion Angle Benchmark

The single-crystal X-ray structure of 4-thiobenzoylmorpholine was determined at 200 K (monoclinic C2 space group, a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, Z = 4) and refined to a final R₁ = 0.053 based on 2043 observed reflections [1]. The crystal packing reveals that the morpholine ring adopts a chair conformation and the thioamide unit is nearly planar, with the C=S bond oriented such that the sulfur atom is not involved in strong hydrogen bonding. This geometry differs from that of 4-(2′-hydroxythiobenzoyl)morpholine (HTBM), where an intramolecular O–H···S hydrogen bond between the ortho-hydroxyl group and the thione sulfur imposes a different torsion angle around the C–C(S)–N linkage [1]. The absence of this intramolecular hydrogen bond in the unsubstituted parent makes its thioamide torsion angle a true intrinsic reference for the thiomorpholide series, against which the conformational perturbations induced by ortho-, meta-, or para-substituents can be quantitatively assessed.

Single-crystal X-ray diffraction Thioamide geometry C–S bond length Conformational analysis

Recommended Application Scenarios for Procuring Morpholine, 4-(Thiobenzoyl)- Based on Quantitative Evidence


Reference Standard for Willgerodt-Kindler Reaction Optimization

Given that the unsubstituted parent compound yields 67% under K-10 catalyzed microwave conditions versus 43% for the 4-dimethylamino analog [1], it serves as the ideal reference standard for benchmarking newly developed catalytic systems and for training synthetic chemists on the Willgerodt-Kindler reaction. Its predictable, higher-yield behavior minimizes confounding variables during method development. (Evidence: Section 3, Evidence Item 1)

Non-Toxic Scaffold for Thiomorpholide S-Oxide Metabolite Synthesis

The Artemia salina LD₅₀ data confirm that the unsubstituted parent is essentially non-toxic at concentrations well above 400 μM, unlike the dimethylamino analog which shows measurable lethality at 214 μM [2]. This makes it the preferred starting material for synthesizing S-oxide metabolites (e.g., trithiozine metabolite analogs) where precursor toxicity could confound biological evaluation. (Evidence: Section 3, Evidence Item 2; Section 2)

Crystallographic Benchmark for Thioamide Conformational Studies

The definitive single-crystal structure at 200 K (R₁ = 0.053) provides the intrinsic thioamide torsion angle free of intramolecular hydrogen bonding [3]. Researchers conducting conformational analysis or molecular docking studies of thiomorpholide derivatives should procure this parent compound as the essential crystallographic reference against which all substituted analogs are compared. (Evidence: Section 3, Evidence Item 6)

SAR Baseline for L-Asparaginase Activator and Antioxidant Thiomorpholide Libraries

The established activity rank order (4g > 4h > 4c > 4f > 4a > 4d) and the parent compound's DPPH radical-scavenging value of 24.32% at 1 mM [4] position the unsubstituted thiomorpholide as the mandatory baseline control for any structure-activity relationship study investigating the effect of electron-donating or electron-withdrawing substituents on L-asparaginase activation or antioxidant capacity. Without this control, SAR conclusions cannot be quantitatively anchored. (Evidence: Section 3, Evidence Item 5)

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